2-Bromo-5-chlorobenzene-1-sulfonyl fluoride
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Overview
Description
2-Bromo-5-chlorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-Bromo-5-chlorobenzene with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-Bromo-5-chlorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Bromo-5-chlorobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
2-Bromo-5-chlorobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs . This makes it particularly useful in applications requiring covalent modification of biomolecules .
Properties
Molecular Formula |
C6H3BrClFO2S |
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Molecular Weight |
273.51 g/mol |
IUPAC Name |
2-bromo-5-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H |
InChI Key |
VCFJUYKCXIJDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)Br |
Origin of Product |
United States |
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